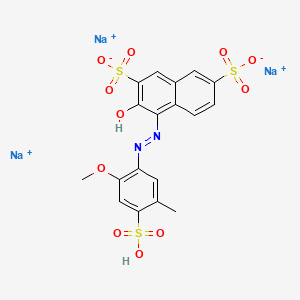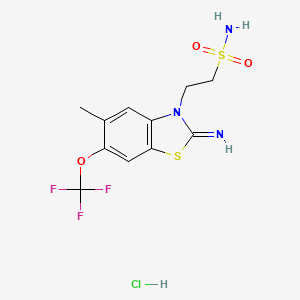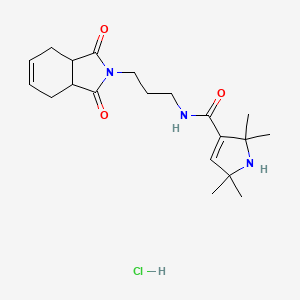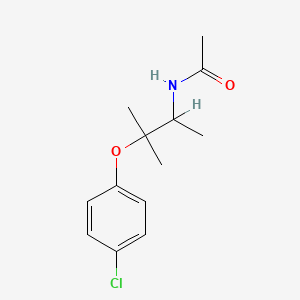
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group attached to a dimethylpropyl chain, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- typically involves the reaction of p-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a suitable amine to form the final acetamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
p-Chlorophenoxyisobutyric Acid: Known for its use as an antiauxin, it shares structural similarities with Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)-.
Clofibric Acid: Another compound with a chlorophenoxy group, used in the synthesis of hypoxia-inducible factor-1 inhibitors.
Uniqueness
Acetamide, N-(2-(p-chlorophenoxy)-1,2-dimethylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
88222-10-0 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-[3-(4-chlorophenoxy)-3-methylbutan-2-yl]acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-10(2)16)13(3,4)17-12-7-5-11(14)6-8-12/h5-9H,1-4H3,(H,15,16) |
InChI Key |
WGLKMPZTVCSIPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


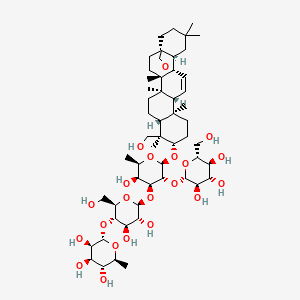
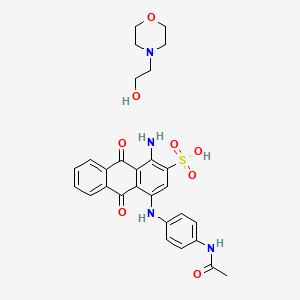
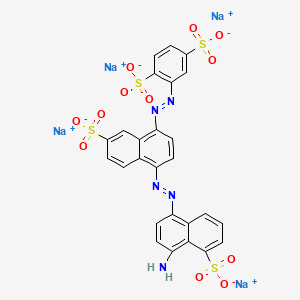
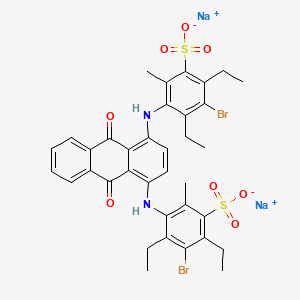
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
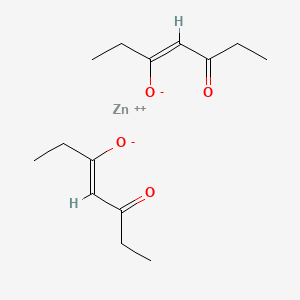
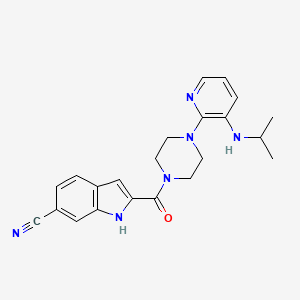
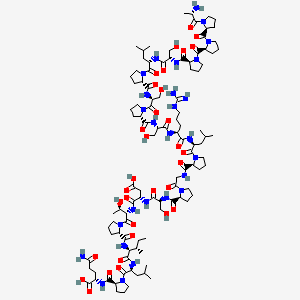
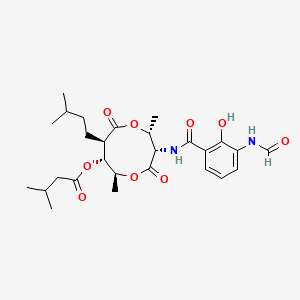
![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)
